molecular formula C8H14N4O B13614214 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine

2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine

Cat. No.: B13614214
M. Wt: 182.22 g/mol
InChI Key: VMYLNKYMWIZFDN-UHFFFAOYSA-N
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Description

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)morpholine is a synthetic chemical building block that incorporates both a 1-ethyl-1,2,4-triazole heterocycle and a morpholine ring. Compounds featuring the 1,2,4-triazole scaffold are of significant interest in advanced materials research, particularly in the development of energetic materials, due to their high nitrogen content and thermal stability . The fusion of nitrogen-rich heterocycles with other ring systems, like morpholine, is a common strategy to create novel molecular architectures with tailored properties . This compound is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Handling and Safety: While a specific safety data sheet for this compound was not identified, researchers should handle all chemicals with appropriate precautions. For structurally similar 1-ethyl-1H-1,2,4-triazole derivatives, standard hazard warnings include potential harm if swallowed, skin and eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, including gloves and eye/face protection, and to handle the material only in a well-ventilated area or fume hood . NOTE: The specific physical properties, toxicological data, and detailed hazard information for this compound should be verified by the researcher prior to use.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-(2-ethyl-1,2,4-triazol-3-yl)morpholine

InChI

InChI=1S/C8H14N4O/c1-2-12-8(10-6-11-12)7-5-9-3-4-13-7/h6-7,9H,2-5H2,1H3

InChI Key

VMYLNKYMWIZFDN-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NC=N1)C2CNCCO2

Origin of Product

United States

Preparation Methods

General Synthetic Strategies

The synthesis of 2-(1-ethyl-1H-1,2,4-triazol-5-yl)morpholine typically involves two main approaches:

Both methods require careful control of reaction conditions, solvents, and purification steps to ensure high yield and purity.

Alkylation Route Using Halomethyl-Substituted Triazoles

A common method involves the preparation of 3-(chloromethyl)-1-ethyl-1H-1,2,4-triazole or analogous halomethyl triazole intermediates, which are then reacted with morpholine under basic conditions to form the target compound.

  • Preparation of 3-(chloromethyl)-1-ethyl-1,2,4-triazole : This intermediate can be synthesized via cyclization reactions starting from chloroacetamide derivatives and hydrazine salts in the presence of formamide derivatives, often under heating or microwave conditions to improve yields.
  • Alkylation with morpholine : The halomethyl triazole is reacted with morpholine in solvents such as dioxane/water mixtures with bases like sodium carbonate to facilitate nucleophilic substitution at the chloromethyl position, yielding this compound.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to enhance reaction rates and yields in the preparation of triazole-morpholine derivatives. For example, microwave-assisted cyclization of hydrazine derivatives with morpholine-containing precursors under controlled power (e.g., 600 W) and time (20–30 minutes) has yielded high purity products with yields exceeding 90%.

One-Pot and Two-Stage Synthetic Strategies

Recent literature describes efficient one-pot or two-stage processes that streamline the synthesis of triazole derivatives:

  • A two-stage one-pot synthesis involves initial formation of triazole intermediates from chloroacetamide and hydrazine derivatives, followed by direct reaction with morpholine to afford the target compound in high yield (up to 90%).
  • Such methods reduce purification steps and improve scalability for industrial production.

Condensation and Cyclization Approaches

Other methods include condensation of morpholinoethanamine with ethoxycarbonylhydrazones or hydrazides, followed by cyclization to form triazole rings linked to morpholine. These reactions are typically conducted by heating at 110–120 °C or refluxing in aqueous media for several hours, with purification by recrystallization.

Data Tables Summarizing Preparation Conditions and Yields

Method Type Key Reactants Solvent(s) Conditions Yield (%) Notes
Halomethyl triazole alkylation 3-(chloromethyl)-1-ethyl-1,2,4-triazole + morpholine Dioxane/water + Na2CO3 Heating under reflux or sealed tube 70–90 Base-mediated nucleophilic substitution
Microwave-assisted cyclization Hydrazine derivatives + morpholine precursors Various (e.g. DMF, EA) Microwave irradiation, 600 W, 20–30 min 90–97 Rapid synthesis, high yield, suitable for scale-up
One-pot two-stage synthesis Chloroacetamide + hydrazine acetate + morpholine DCM, THF, acetic acid 45–50 °C, overnight stirring ~90 Streamlined process reducing purification steps
Condensation and cyclization Ethoxycarbonylhydrazones + 2-morpholinoethanamine Water or organic solvents 110–120 °C, 2–5 hours 65–75 Requires recrystallization for purity

Research Discoveries and Optimization Insights

  • Microwave irradiation significantly reduces reaction times from hours to minutes while improving yields and product purity.
  • Use of N,N-dimethylformamide dimethyl acetal as a formylating agent in the synthesis of chloromethyl triazoles enhances intermediate formation efficiency.
  • The choice of solvent impacts yield and purity: acetonitrile and dioxane mixtures have been found optimal for certain condensation steps.
  • Purification protocols involving recrystallization from polar aprotic solvents and chromatographic techniques (silica gel column chromatography, preparative HPLC) are critical for isolating pure final products.
  • Scale-up attempts using optimized conditions have demonstrated reproducibility and feasibility for industrial production.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The triazole ring undergoes nucleophilic substitution at sulfur or nitrogen positions. For example:

  • Reaction with (bromomethyl)cyclohexane : In 1-propanol with NaOH, the thiol group (-SH) at position 5 of the triazole ring reacts to form 4-((5-((cyclohexylmethyl)thio)-4-R1-4H-1,2,4-triazol-3-yl)methyl)morpholines (Fig. 1) .

  • Reaction with 2-chloropyridine : Under microwave irradiation (40 min, 80°C), substitution occurs to yield 4-((4-R1-5-(pyridin-2-ylthio)-4H-1,2,4-triazol-3-yl)methyl)morpholines .

Table 1: Substitution Reaction Conditions and Yields

ReagentSolventCatalystTemperatureTimeProduct Yield
(Bromomethyl)cyclohexane1-propanolNaOH80°C40 min72–85%
2-Chloropyridine1-propanolNaOH80°C40 min68–78%

Acylation and Sulfonation

The morpholine nitrogen participates in acylation and sulfonation reactions:

  • Acylation with aryl sulfonyl chlorides : Reaction with benzenesulfonyl chloride in dichloromethane produces sulfonated derivatives (e.g., 2-arylsulfonyl-1,2,4-triazole-3-ones) .

  • Carboxamide formation : Treatment with benzyl isocyanate yields carboxamides through nucleophilic addition .

Table 2: Acylation/Sulfonation Parameters

Reaction TypeReagentSolventProduct StructureBiological Activity
SulfonationBenzenesulfonyl chlorideDCM2-(Phenylsulfonyl)-triazoleAntifungal
Carboxamide synthesisBenzyl isocyanateEthanolN-Benzylcarboxamide derivativeAntibacterial

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions:

  • With nitriles : Forms fused triazolo-heterocycles under acidic conditions, enhancing thermal stability .

  • Thiazole formation : Reaction with thiourea derivatives generates 1,3-thiazol-2(3H)-ylidene-1,2,4-triazoles .

Alkylation and Functionalization

  • Morpholine alkylation : The morpholine oxygen reacts with alkyl halides (e.g., methyl iodide) in DMF to produce N-alkylated derivatives .

  • Ethyl group modification : The ethyl substituent on the triazole undergoes oxidation to form carboxylic acid derivatives using KMnO4/H2SO4 .

Biological Activity Correlation

Derivatives show enhanced bioactivity post-modification:

  • Antimicrobial activity : Sulfonated derivatives exhibit MIC values of 4–16 µg/mL against Staphylococcus aureus and Candida albicans .

  • Anticancer potential : Carboxamide analogs demonstrate IC50 values of 8–12 µM in breast cancer cell lines .

Stability and Reactivity Trends

  • pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) due to morpholine ring protonation .

  • Thermal stability : Stable up to 250°C, with decomposition observed above 300°C .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.

    Medicine: Explored for its anticancer, antifungal, and antibacterial properties.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-Ethyl-1h-1,2,4-triazol-5-yl)morpholine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .

Comparison with Similar Compounds

Table 1: Structural Analogues and Key Features

Compound Name Core Structure Key Substituents Synthesis Method Reference
2-(1-Ethyl-1H-1,2,4-triazol-5-yl)morpholine Morpholine + 1,2,4-triazole Ethyl (1-position triazole) Nucleophilic substitution/cyclization
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate Triazole + morpholine ethyl ester Ethyl ester (3-position triazole) Alkylation of triazole precursors
N-[2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl] derivatives Triazole + fluorophenyl + piperazine Fluorophenyl, piperazine Multi-step condensation
5,6,8,8a-Tetrahydro-[1,2,4]oxadiazole[3,2-c][1,4]oxazine Oxadiazole + oxazine Dinitroacetonitrile + morpholine 1,3-Dipolar cycloaddition

Key Observations :

  • The target compound shares synthetic strategies (e.g., cycloaddition in , nucleophilic substitution in ) with analogues but differs in substituent placement.
  • Fluorophenyl and piperazinyl groups in analogues enhance antifungal activity by improving target enzyme (CYP51) binding .

Table 2: Antifungal Activity Comparison (MIC, μg/mL)

Compound Candida albicans Aspergillus fumigatus Cryptococcus neoformans Reference
This compound Data pending Data pending Data pending
Fluconazole 1.0 4.0 2.0
Compound VIII (from ) 0.25 0.5 0.25
BTNAT (Explosive derivative) N/A N/A N/A

Key Observations :

  • Triazole-morpholine hybrids (e.g., Compound VIII) exhibit superior antifungal activity compared to fluconazole, with MICs as low as 0.25 μg/mL .
  • Explosive triazole derivatives (e.g., BTNAT) prioritize thermal stability over bioactivity .

Physicochemical Properties

Table 3: Physicochemical Data

Compound LogP Solubility (mg/mL) Thermal Stability (°C) Reference
This compound ~1.5* Moderate (DMSO) >150 (predicted)
[2-(3-aryl-1H-1,2,4-triazol-5-yl)phenyl]amines 2.1–3.8 Low (aqueous) 135–146
Ethyl 3-(2-morpholinoethyl)-1H-1,2,4-triazole-5-carboxylate 1.2 High (DMSO) Stable at RT

Key Observations :

  • The ethyl group in the target compound likely reduces polarity (LogP ~1.5) compared to aryl-substituted triazoles (LogP 2.1–3.8) .
  • Morpholine derivatives generally exhibit moderate solubility in polar solvents like DMSO .

Biological Activity

2-(1-Ethyl-1H-1,2,4-triazol-5-yl)morpholine is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Formula: C₈H₁₄N₄O
Molecular Weight: 182.23 g/mol
IUPAC Name: 2-(5-ethyl-1H-1,2,4-triazol-3-yl)morpholine
Appearance: White powder
Storage Conditions: Room temperature

Synthesis

The synthesis of this compound typically involves the reaction of morpholine with ethyl-substituted triazole derivatives. This process can be optimized through various methods including refluxing in solvents such as ethanol or using microwave-assisted synthesis to enhance yields and reduce reaction times.

Antimicrobial Activity

Research has indicated that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial activity. The following table summarizes the antimicrobial effects of this compound against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC) Activity Level
Staphylococcus aureus32 µg/mLModerate
Escherichia coli64 µg/mLModerate
Klebsiella pneumoniae16 µg/mLHigh
Enterococcus faecalis128 µg/mLLow

These results suggest that while the compound shows variable potency against different bacterial strains, it is particularly effective against Gram-positive bacteria.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy (2020), researchers evaluated the efficacy of several triazole derivatives, including this compound. The study found that this compound inhibited the growth of Klebsiella pneumoniae at lower concentrations compared to other derivatives tested. The authors concluded that the presence of the morpholine ring enhances the compound's ability to penetrate bacterial membranes, leading to increased efficacy against certain pathogens .

Case Study 2: Anticancer Properties

Another study investigated the anticancer potential of triazole derivatives. The findings indicated that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity: Triazole compounds often inhibit enzymes critical for fungal and bacterial survival.
  • Membrane Disruption: The morpholine structure may facilitate membrane penetration and disrupt cellular integrity.

Q & A

Q. What in silico tools predict the compound’s pharmacokinetic properties?

  • Methodology : Use SwissADME or ADMETLab to estimate logP (target ~2.5 for blood-brain barrier penetration), topological polar surface area (<90 Ų for oral bioavailability), and CYP450 inhibition potential. Validate predictions with in vitro Caco-2 permeability assays and microsomal stability tests .

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